
Furanylfentanyl-d5 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furanylfentanyl-d5 Hydrochloride is a deuterated analog of furanylfentanyl, an opioid analgesic that is structurally related to fentanyl. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of furanylfentanyl and its analogs. The deuterium atoms in this compound make it a valuable tool for mass spectrometry-based analytical methods.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Furanylfentanyl-d5 Hydrochloride involves the incorporation of deuterium atoms into the furanylfentanyl molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and solvents, along with advanced reaction vessels and equipment to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Furanylfentanyl-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the molecule, often resulting in the formation of hydroxylated or ketone derivatives.
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a deuterium atom.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and deuterated solvents like deuterium oxide. The reaction conditions vary depending on the desired product but typically involve controlled temperature and pressure settings.
Major Products Formed: The major products formed from these reactions include hydroxylated, ketone, and reduced derivatives of this compound. These products are often used in further research to study the pharmacokinetics and metabolism of the compound.
Aplicaciones Científicas De Investigación
Furanylfentanyl-d5 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry to study the structure and properties of furanylfentanyl and its analogs.
Biology: Employed in studies to understand the metabolism and pharmacokinetics of furanylfentanyl in biological systems.
Medicine: Used in research to develop new opioid analgesics with improved therapeutic profiles and reduced side effects.
Industry: Utilized in the development of analytical methods for the detection and quantification of furanylfentanyl and its analogs in various samples.
Mecanismo De Acción
Furanylfentanyl-d5 Hydrochloride exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding leads to the activation of the receptor and subsequent inhibition of neurotransmitter release, resulting in analgesic effects. The deuterium atoms in this compound do not significantly alter the mechanism of action but provide a valuable tool for studying the pharmacokinetics and metabolism of the compound.
Comparación Con Compuestos Similares
Furanylfentanyl: The non-deuterated analog of Furanylfentanyl-d5 Hydrochloride, used as an opioid analgesic.
Acetylfentanyl: Another fentanyl analog with similar pharmacological properties.
Acrylfentanyl: A fentanyl analog with a slightly different chemical structure and pharmacological profile.
4-Fluoro-Isobutyrylfentanyl: A fentanyl analog with a fluorine atom in its structure, leading to different pharmacokinetic properties.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which make it a valuable tool for mass spectrometry-based analytical methods. This compound allows researchers to study the pharmacokinetics and metabolism of furanylfentanyl and its analogs with greater accuracy and precision.
Propiedades
Número CAS |
2320101-09-3 |
|---|---|
Fórmula molecular |
C24H27ClN2O2 |
Peso molecular |
416.0 g/mol |
Nombre IUPAC |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H26N2O2.ClH/c27-24(23-12-7-19-28-23)26(21-10-5-2-6-11-21)22-14-17-25(18-15-22)16-13-20-8-3-1-4-9-20;/h1-12,19,22H,13-18H2;1H/i2D,5D,6D,10D,11D; |
Clave InChI |
MKKAYRKIIKMNAP-MYUNOUFISA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4)[2H])[2H].Cl |
SMILES canónico |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


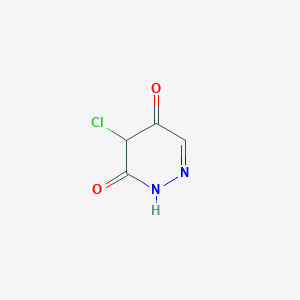
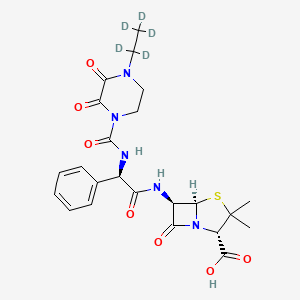
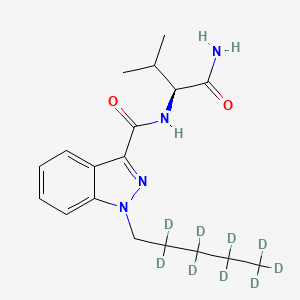
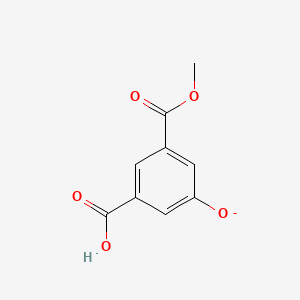
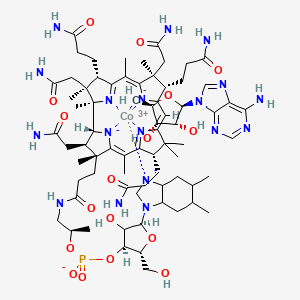
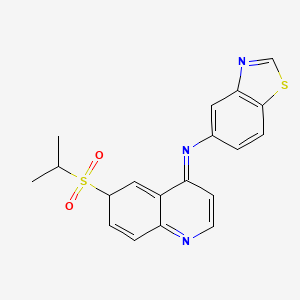
![4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide](/img/structure/B12354160.png)

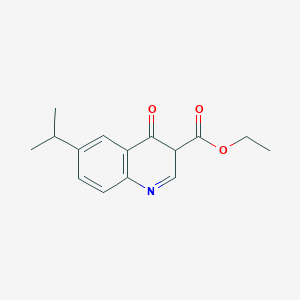

![8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-5H-purin-7-ium-2,6-dione](/img/structure/B12354192.png)
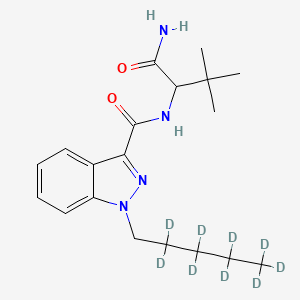
![(1S,2S,4R,5R,6S)-2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylicacid](/img/structure/B12354212.png)
![(2E)-2-Methyl-3-{3-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid](/img/structure/B12354219.png)
